cAMP Pathway Potency: PSB-1584 vs. 6-Octylaminouracil (6-OAU)
PSB-1584 demonstrates 3.4-fold higher potency than its closest structural analog 6-octylaminouracil (6-OAU) in the identical cAMP accumulation assay in CHO cells expressing human GPR84, establishing it as the more sensitive tool for detecting receptor activation [1].
| Evidence Dimension | GPR84 agonism – inhibition of forskolin-induced cAMP accumulation |
|---|---|
| Target Compound Data | EC50 = 5.0 ± 1.3 nM (PSB-1584, compound 20) |
| Comparator Or Baseline | EC50 = 17 ± 3 nM (6-octylaminouracil, compound 4) |
| Quantified Difference | 3.4-fold greater potency (p = 0.0185 vs. 6-OAU); 92-fold more potent than its C5 homolog (compound 19, EC50 460 nM, p = 0.0391) |
| Conditions | cAMP accumulation assay in CHO cells recombinantly expressing human GPR84; forskolin (10 μM) stimulated |
Why This Matters
Higher potency enables detection of subtle GPR84 activation differences at lower compound concentrations, reducing off-target liabilities in complex biological systems.
- [1] Pillaiyar T, Köse M, Namasivayam V, et al. 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). ACS Omega. 2018;3(3):3365-3383. doi:10.1021/acsomega.7b02092 View Source
